

Murrangatin Diacetate: A Technical Overview of Available Data

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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593822

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information on **Murrangatin diacetate**. It is important to note that while the existence of this compound is documented, comprehensive spectral and experimental data in the public domain is limited. This guide therefore focuses on presenting the available information and, where relevant, data for the parent compound, Murrangatin.

Compound Identification

Murrangatin diacetate is a derivative of the natural product Murrangatin. The available identifying information is as follows:

Property	Value
Compound Name	Murrangatin diacetate
CAS Number	51650-59-0[1]
Molecular Formula	C ₁₉ H ₂₀ O ₇ [1]
SMILES	COc1ccc2ccc(=O)oc2c1--INVALID-LINK---- INVALID-LINK--C(C)=C[1]

Spectral Data

Extensive searches for experimental spectral data (NMR, MS, IR) for **Murrangatin diacetate** did not yield any publicly available spectra or detailed characterization data. The information presented below pertains to the parent compound, Murrangatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Murrangatin

While ^1H NMR and detailed ^{13}C NMR data for **Murrangatin diacetate** are not available, a ^{13}C NMR spectrum for the parent compound, Murrangatin, has been reported.

Table 1: ^{13}C NMR Spectral Data of Murrangatin

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

This data is for the parent compound, Murrangatin, and not **Murrangatin diacetate**.

Mass Spectrometry (MS) of Murrangatin

No experimental mass spectrometry data for **Murrangatin diacetate** or Murrangatin was found in the conducted searches. The computed monoisotopic mass of Murrangatin is 276.09977361 Da.

Infrared (IR) Spectroscopy of Murrangatin

No experimental infrared spectroscopy data for **Murrangatin diacetate** or Murrangatin was found in the conducted searches.

Experimental Protocols

Given the absence of specific experimental data for **Murrangatin diacetate**, a general protocol for the acquisition of NMR data, based on common laboratory practices, is provided below.

General NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra of a purified compound.

Materials and Equipment:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard (e.g., Tetramethylsilane - TMS)
- Pipettes and vials
- Purified compound sample

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
 - Add a small amount of internal standard (TMS) to the solution.
 - Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock signal.

- Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- Data Acquisition:
 - ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - ^{13}C NMR:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
 - Set appropriate parameters, noting that ^{13}C NMR typically requires a larger number of scans than ^1H NMR due to the low natural abundance of the ^{13}C isotope.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak or TMS.
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
 - Correlate the chemical shifts in the ^{13}C NMR spectrum with the different carbon environments in the molecule.

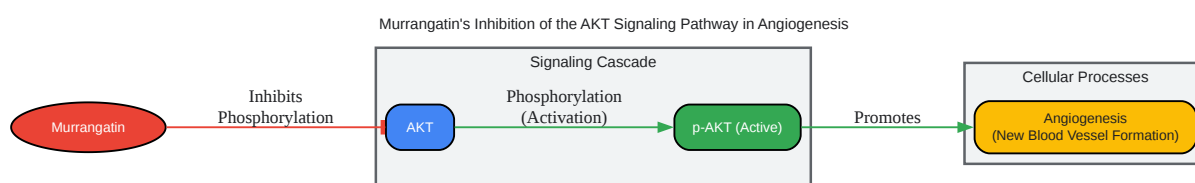
Biological Activity of Murrangatin

While data on the biological activity of **Murrangatin diacetate** is not available, studies on the parent compound, Murrangatin, have revealed its potential as an anti-angiogenic agent. Research has shown that Murrangatin can suppress angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

The anti-angiogenic effect of Murrangatin is reported to be mediated through the inhibition of the AKT signaling pathway.[2] Specifically, Murrangatin has been observed to decrease the phosphorylation of AKT at Ser473, a key step in its activation.[2] This inhibition of AKT signaling ultimately hinders the processes involved in angiogenesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Murrangatin in the inhibition of angiogenesis via the AKT signaling pathway.



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Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.

Conclusion

This technical guide summarizes the limited publicly available information on **Murrangatin diacetate**. While its existence is confirmed by a CAS number and molecular formula, a significant gap exists in the experimental characterization of this compound, particularly concerning its NMR, MS, and IR spectral data. The biological activity of its parent compound, Murrangatin, as an inhibitor of the AKT signaling pathway in angiogenesis, suggests a potential area for future research into the pharmacological properties of **Murrangatin diacetate**. Further

studies are required to synthesize and spectrally characterize **Murrangatin diacetate** to enable a more comprehensive understanding of its chemical and biological properties.

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References

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- 2. Murrangatin | C₁₅H₁₆O₅ | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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